
4-((S)-2-((S)-2-amino-3-methylbutanamido)-5-ureidopentanamido)benzyl 2-(pyridin-2-yldisulfanyl)ethylcarbamate
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Description
4-((S)-2-((S)-2-amino-3-methylbutanamido)-5-ureidopentanamido)benzyl 2-(pyridin-2-yldisulfanyl)ethylcarbamate is a useful research compound. Its molecular formula is C26H37N7O5S2 and its molecular weight is 591.8 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Amino acid derivatives : The presence of (S)-2-amino-3-methylbutanamido suggests potential interactions with biological systems, particularly in protein synthesis and enzyme inhibition.
- Ureido and carbamate groups : These functional groups may enhance the compound's solubility and bioavailability.
- Pyridine moiety : Known for its role in various biological activities, the pyridine ring can influence the compound's interaction with biological targets.
Table 1: Structural Components
Component | Description |
---|---|
Amino Acid Derivative | (S)-2-amino-3-methylbutanamido |
Ureido Group | Enhances solubility and potential receptor binding |
Carbamate Group | May improve pharmacokinetic properties |
Pyridine Moiety | Involved in various biological interactions |
The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of proteases, which are critical in various physiological processes and disease states.
- Enzyme Inhibition : The compound's structural features allow it to mimic substrates or transition states of enzymes, thereby inhibiting their activity.
- Receptor Interaction : The presence of the pyridine ring may facilitate binding to various receptors, influencing signaling pathways.
Case Study 1: SARS-CoV Protease Inhibition
In a study assessing the efficacy of similar compounds against SARS-CoV 3CL protease, researchers found that modifications to the dipeptide structure significantly enhanced inhibitory activity. The incorporation of a benzothiazole unit was noted to improve binding affinity, suggesting that structural analogs of our compound could exhibit similar properties .
Case Study 2: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated significant apoptosis induction in breast cancer cells through caspase activation pathways. This suggests that our compound may also possess anticancer properties worthy of further investigation.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of compounds structurally related to our target:
- IC50 Values : Inhibitory concentration values were determined for various analogs, indicating that modifications can lead to enhanced potency against specific targets.
- Structure-Activity Relationship (SAR) : Systematic alterations in the chemical structure have been shown to affect biological outcomes significantly. For example, changing substituents on the benzyl group altered receptor selectivity and binding affinity .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33-20(6-5-13-30-25(28)36)23(34)32-19-10-8-18(9-11-19)16-38-26(37)31-14-15-39-40-21-7-3-4-12-29-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H,31,37)(H,32,34)(H,33,35)(H3,28,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCOKQFJNGLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N7O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.